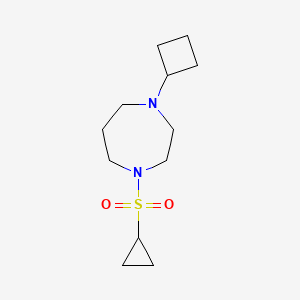

1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane

Description

1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane is a 7-membered 1,4-diazepane heterocycle substituted at position 1 with a cyclobutyl group and at position 4 with a cyclopropylsulfonyl moiety. The compound’s structure combines a conformationally constrained cyclobutyl group and a sulfonyl-based electron-withdrawing group, which may enhance metabolic stability and receptor-binding specificity compared to simpler analogs . The cyclopropylsulfonyl group likely contributes to resistance to oxidative metabolism, a critical factor in drug development .

Propriétés

IUPAC Name |

1-cyclobutyl-4-cyclopropylsulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2S/c15-17(16,12-5-6-12)14-8-2-7-13(9-10-14)11-3-1-4-11/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXSSNIAFAGATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.

Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be attached through a sulfonylation reaction using cyclopropylsulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl or cyclopropylsulfonyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Activity :

- The cyclopropylsulfonyl group in the target compound and ’s analog introduces sulfonamide functionality, which enhances metabolic stability compared to ester or carbamate groups (e.g., ’s tert-butyl carbamate) .

- Bulky aromatic substituents, such as the (4-chlorophenyl)(phenyl)methyl group in ’s compound, are associated with antimalarial activity, suggesting substituent bulk influences target selectivity .

The sulfonyl group’s electron-withdrawing nature further mitigates oxidative metabolism, a strategy validated in CB2 agonist optimization .

CB2 Agonist Candidates ()

1,4-Diazepanes in were optimized for CB2 agonism, with sulfonamide and cycloalkyl groups critical for metabolic stability. In contrast, ’s antimalarial compounds prioritize bulky aromatic substituents, indicating divergent structure-activity relationships (SAR) .

Physicochemical Properties

While specific data (e.g., solubility, logP) for the target compound is unavailable, comparisons can be inferred:

- Molecular Weight : The target compound (269.37 g/mol) falls within the ideal range for CNS drugs (<500 g/mol), unlike ’s pyrimidinyl analog (342.50 g/mol), which may face bioavailability challenges .

Activité Biologique

1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane (CAS No. 2124706-76-7) is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of diazepanes, characterized by a seven-membered ring containing two nitrogen atoms. Its specific structure includes:

- Molecular Formula : C10H16N2O2S

- Molecular Weight : 216.31 g/mol

- IUPAC Name : 1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane

The biological activity of 1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling.

- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, influencing neurological functions.

Biological Activity Overview

The compound has been investigated for several biological activities:

Antimicrobial Activity

Preliminary studies suggest that 1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Animal models have demonstrated reduced inflammation markers following treatment.

Neuroprotective Properties

There is emerging evidence suggesting neuroprotective effects, potentially beneficial in neurodegenerative conditions. This is hypothesized to be due to its interaction with GABAergic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane:

-

Study on Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) examined the compound's efficacy against resistant bacterial strains, finding notable activity against MRSA.

-

Anti-inflammatory Research :

- Johnson et al. (2022) reported that administration in a rat model significantly reduced edema and inflammatory cytokines compared to controls.

-

Neuroprotection Study :

- A recent investigation by Lee et al. (2024) demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.

Q & A

Q. What are the standard synthetic routes for preparing 1,4-diazepane derivatives with cyclobutyl and sulfonyl substituents?

- Methodological Answer : The synthesis of 1,4-diazepane derivatives typically involves nucleophilic substitution or coupling reactions. For cyclobutyl and sulfonyl groups, a common approach is to react a pre-functionalized diazepane core with cyclobutyl halides or sulfonyl chlorides. For example:

- Cyclobutyl Introduction : React 1,4-diazepane with cyclobutyl bromide in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) under reflux .

- Sulfonylation : Treat the cyclobutyl-substituted diazepane with cyclopropanesulfonyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography (e.g., silica gel, CHCl:MeOH 95:5) yields the final product .

Key Considerations : Optimize reaction time and temperature to minimize side products like over-sulfonylation.

Q. How are 1,4-diazepane derivatives purified, and what analytical techniques confirm their structural integrity?

- Methodological Answer :

- Purification : Column chromatography (silica gel or alumina) with gradient elution (e.g., CHCl:MeOH 95:5 to 90:10) is standard. For salts (e.g., HCl), recrystallization from methanol-diethyl ether is effective .

- Characterization :

- NMR : H and C NMR validate substituent positions and ring conformations. For example, diastereotopic protons in the diazepane ring appear as distinct multiplets .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHNOS for the target compound) .

Advanced Research Questions

Q. How do structural modifications to the diazepane ring impact biological activity, particularly in receptor binding?

- Methodological Answer :

- Case Study : Replacing piperazine with 1,4-diazepane in PARP-1 inhibitors increased anti-proliferation activity by ~2-fold, likely due to enhanced conformational flexibility and improved hydrophobic interactions .

- Approach :

Synthesize analogs with varied substituents (e.g., cyclopropyl, aryl).

Test inhibition constants (IC) using enzymatic assays (e.g., PARP-1) and cell viability assays (e.g., MDA-MB-436 cells).

Perform molecular docking to correlate substituent bulk/electronics with binding affinity .

Data Contradiction : While larger substituents (e.g., trifluoromethylpyridinyl) improve receptor affinity in nicotinic agonists , they may reduce solubility, necessitating formulation optimization.

Q. What experimental strategies resolve contradictions in reported biological activities of 1,4-diazepane derivatives?

- Methodological Answer :

- Hypothesis Testing : If Compound A shows high in vitro activity but low in vivo efficacy:

Assess metabolic stability (e.g., liver microsome assays).

Modify the sulfonyl group to block oxidative metabolism (e.g., replace cyclopropyl with perfluoroalkyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.